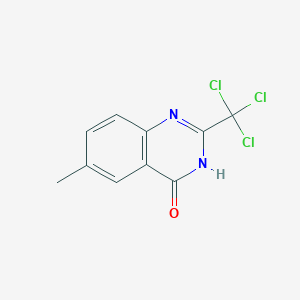![molecular formula C14H14N2O4 B6122049 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol, also known as AH6809, is a synthetic compound used in scientific research to study the physiological and biochemical effects of prostaglandin receptors. This compound is a selective antagonist of the prostaglandin EP1 receptor and has been used in various studies to investigate the role of this receptor in different biological processes.
Mécanisme D'action
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol works by selectively binding to and blocking the prostaglandin EP1 receptor. This receptor is a G protein-coupled receptor that activates intracellular signaling pathways in response to prostaglandin binding. By blocking this receptor, this compound prevents these signaling pathways from being activated, leading to a reduction in the physiological and biochemical effects associated with prostaglandin EP1 receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. For example, it has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit smooth muscle contraction in the uterus and bronchi, potentially indicating a role in the treatment of related conditions such as asthma and preterm labor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol in lab experiments is its selective antagonism of the prostaglandin EP1 receptor. This allows researchers to investigate the specific role of this receptor in different biological processes without interference from other prostaglandin receptors. However, one limitation is that this compound may not fully replicate the physiological effects of endogenous prostaglandin EP1 receptor antagonism, as it is a synthetic compound with different pharmacokinetic properties.
Orientations Futures
There are several possible future directions for research involving 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol. One potential area of study is its role in the treatment of inflammatory and pain conditions, such as arthritis and neuropathic pain. Another area of interest is its potential use in the treatment of smooth muscle-related conditions, such as asthma and preterm labor. Additionally, further investigation into the pharmacokinetic properties of this compound could lead to the development of more effective prostaglandin EP1 receptor antagonists with improved therapeutic potential.
Méthodes De Synthèse
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is synthesized through a multistep process involving the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 2-hydroxybenzaldoxime. This intermediate is then reacted with ethyl acetoacetate to produce 2-(2-hydroxyphenyl)-2-oxoethyl acetate. Finally, the compound is reacted with morpholine and phosgene to yield the final product, this compound.
Applications De Recherche Scientifique
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is commonly used in scientific research to study the physiological and biochemical effects of prostaglandin EP1 receptor antagonism. This receptor is involved in various biological processes, including inflammation, pain, and smooth muscle contraction. By selectively blocking this receptor, researchers can investigate its specific role in these processes and potentially develop new treatments for related conditions.
Propriétés
IUPAC Name |
[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12-4-2-1-3-10(12)13-9-11(15-20-13)14(18)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLDYUELMLEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

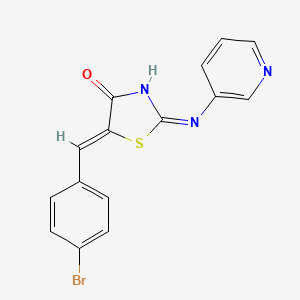
![7-[(3-ethyl-5-hydroxy-1-adamantyl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6121995.png)
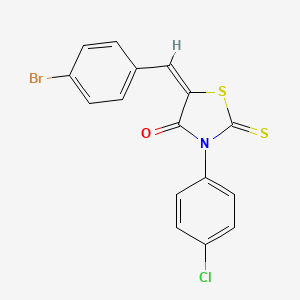
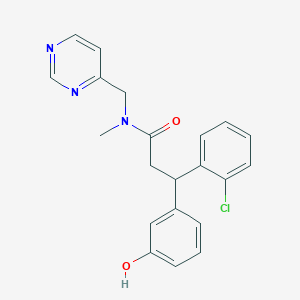
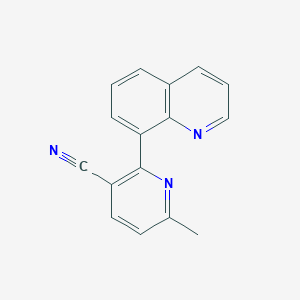
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6122032.png)
![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)
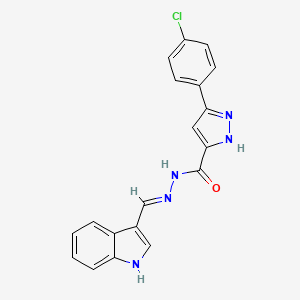
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)

![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
![3-methoxy-1-[(4-nitrobenzoyl)amino]-3-oxo-2-(triphenylphosphonio)-1-propene-1-thiolate](/img/structure/B6122066.png)
